molecular formula C25H21N5O3 B1227099 N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide

N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide

Cat. No. B1227099
M. Wt: 439.5 g/mol
InChI Key: DAMDQEJEZBNBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide is a pyridopyrimidine.

Scientific Research Applications

Chemical Modifications for Enhanced Biological Properties

Research has explored the modification of the pyridine moiety in molecules similar to N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide. Ukrainets et al. (2015) investigated the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, aiming to optimize the biological properties of such compounds. The study found that certain modifications, particularly para-substituted derivatives, led to increased biological activity, indicating potential for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antimicrobial Potential

Another area of interest is the antimicrobial potential of derivatives of this compound. Rani et al. (2016) synthesized a series of derivatives and evaluated their in vitro antimicrobial properties. The study validated the compounds against various microbial species, highlighting their potential as antimicrobial agents (Rani, Saini, Kumar, & Verma, 2016).

Heterocyclic Derivatives and Structure Analysis

The synthesis of heterocyclic derivatives and their structural analysis is another important research aspect. Banfield et al. (1987) focused on the formation and X-ray structure determination of compounds related to N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide, providing insights into their structural characteristics (Banfield, Fallon, & Gatehouse, 1987).

Potential as Antiallergy Agents

Additionally, some studies have indicated the potential of these compounds as antiallergy agents. Rykowski and Pucko (1999) described a novel route to synthesize 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines, suggesting their use as potential antiallergy agents (Rykowski & Pucko, 1999).

Antibacterial and Antimycobacterial Activity

Chambhare et al. (2003) synthesized two series of compounds with a thienopyrimidinone ring and evaluated their in vitro antibacterial and antimycobacterial activities. The study found significant activity against various microbial strains, indicating the potential use of these compounds in treating bacterial infections (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Antioxidant Properties

Vartale et al. (2016) explored the antioxidant properties of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, revealing their potential as potent antioxidant agents (Vartale, Halikar, Pawar, & Tawde, 2016).

properties

Product Name

N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H21N5O3/c26-22-19(24(31)27-16-18-9-6-14-33-18)15-20-23(28-21-10-4-5-12-29(21)25(20)32)30(22)13-11-17-7-2-1-3-8-17/h1-10,12,14-15,26H,11,13,16H2,(H,27,31)

InChI Key

DAMDQEJEZBNBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
Reactant of Route 2
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
Reactant of Route 3
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
Reactant of Route 4
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
Reactant of Route 6
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide

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